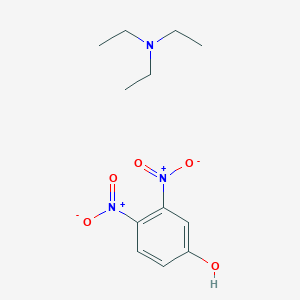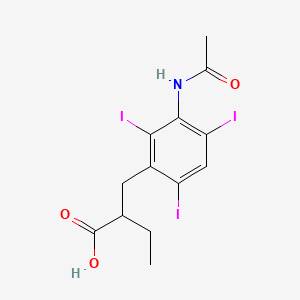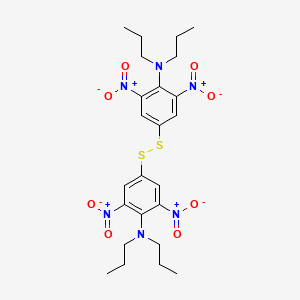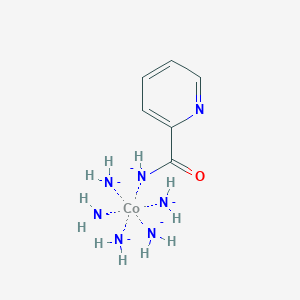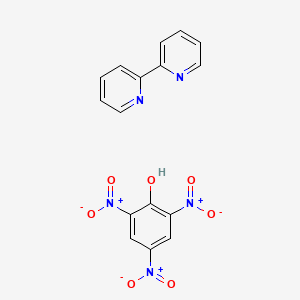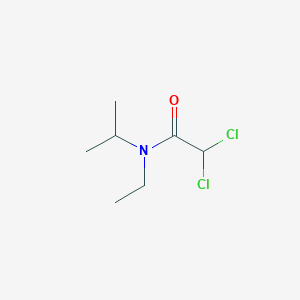![molecular formula C16H18ClNO B14667450 Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- CAS No. 51448-90-9](/img/structure/B14667450.png)
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, a chlorine atom, and an ethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- typically involves multiple steps, starting with the preparation of the benzene ring substituted with chlorine and methanol groups. The ethylamino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group results in a carboxylic acid, while nucleophilic substitution of the chlorine atom can yield various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanol, 4-chloro-α-methyl-
- Benzenemethanol, 2-chloro-
- Benzenemethanol, 4-chloro-α-methylbenzyl alcohol
Uniqueness
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzene ring.
Propiedades
Número CAS |
51448-90-9 |
|---|---|
Fórmula molecular |
C16H18ClNO |
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
[4-chloro-2-[ethylamino(phenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C16H18ClNO/c1-2-18-16(12-6-4-3-5-7-12)15-10-14(17)9-8-13(15)11-19/h3-10,16,18-19H,2,11H2,1H3 |
Clave InChI |
QUJKPELOXQPJND-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


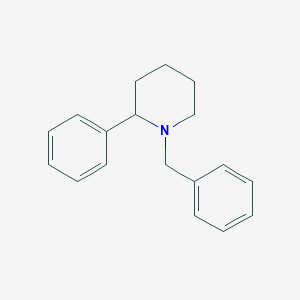
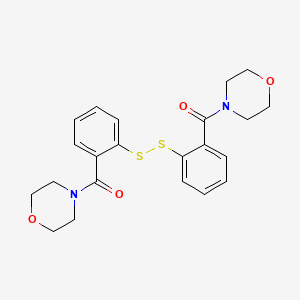
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
